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Compound of Interest

Compound Name:
5-(2-Fluorobenzyl)

[1,3,4]thiadiazol-2-ylamine

Cat. No.: B185735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-

Fluorobenzyl)thiadiazol-2-ylamine. Due to the specificity of this compound, a complete

experimental dataset is not readily available in public literature. Therefore, this document

presents a representative spectroscopic profile based on data from closely related and

analogous structures available in scientific literature. This guide is intended to serve as a

valuable reference for researchers involved in the synthesis, characterization, and

development of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.

Chemical Structure
IUPAC Name: 5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-amine

Molecular Formula: C₉H₈FN₃S

Molecular Weight: 210.25 g/mol

CAS Number: Not available
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The following tables summarize the expected spectroscopic data for 5-(2-

Fluorobenzyl)thiadiazol-2-ylamine based on the analysis of similar compounds. These values

should be considered as estimations and may vary in an experimental setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.40-7.10 m 4H
Aromatic protons

(fluorobenzyl group)

~7.20 s (br) 2H -NH₂ (amine protons)

~4.30 s 2H
-CH₂- (methylene

bridge)

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~168 C=N (thiadiazole ring)

~160 (d, J ≈ 245 Hz) C-F (aromatic)

~155 C-NH₂ (thiadiazole ring)

~131-124 Aromatic carbons

~115 (d, J ≈ 22 Hz) Aromatic carbon

~30 -CH₂-

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3100 Strong, Broad N-H stretching (amine)

3100-3000 Medium Aromatic C-H stretching

2950-2850 Weak Aliphatic C-H stretching

~1620 Strong
C=N stretching (thiadiazole

ring)

~1580 Medium N-H bending (amine)

~1500, ~1450 Medium-Strong Aromatic C=C stretching

~1220 Strong C-F stretching

~750 Strong C-S stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

210 [M]⁺ (Molecular ion)

211 [M+H]⁺ (Protonated molecular ion in ESI-MS)

109 [C₇H₆F]⁺ (Fluorotropylium ion)

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 5-(2-

Fluorobenzyl)thiadiazol-2-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be necessary compared to ¹H NMR.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and

reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

Sample Preparation:
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Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press

it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly with an Electrospray Ionization (ESI) source

coupled to a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.
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The mass range should be set to scan from m/z 50 to a value sufficiently above the

expected molecular weight (e.g., m/z 500).

Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular

weight of the compound. Analyze the fragmentation pattern to gain further structural

information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 5-(2-Fluorobenzyl)thiadiazol-2-ylamine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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